N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

IKK2 Inhibition Structure-Activity Relationship Kinase Inhibitor

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative belonging to a class of compounds primarily investigated as inhibitors of IKK2 (IκB kinase beta), a key regulator of NF-κB-mediated inflammatory signaling. The compound features a 1-methylindole-2-carboxamide core linked via an ethylenediamine spacer to a 4-methoxybenzoyl group, distinguishing it structurally from phenylacetyl-linked analogs.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B12188310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O3/c1-23-17-6-4-3-5-15(17)13-18(23)20(25)22-12-11-21-19(24)14-7-9-16(26-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)
InChIKeyVYGCKNFLBGPKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide: An Indole Carboxamide IKK2 Inhibitor Scaffold


N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative belonging to a class of compounds primarily investigated as inhibitors of IKK2 (IκB kinase beta), a key regulator of NF-κB-mediated inflammatory signaling [1]. The compound features a 1-methylindole-2-carboxamide core linked via an ethylenediamine spacer to a 4-methoxybenzoyl group, distinguishing it structurally from phenylacetyl-linked analogs. Patents from GlaxoSmithKline disclose its utility as a kinase inhibitor for treating disorders like rheumatoid arthritis, asthma, and COPD [2].

Why N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole Carboxamides


Indole carboxamide IKK2 inhibitors are structurally diverse, and minor modifications to the linker or acyl group profoundly impact potency and isoform selectivity. The target compound incorporates a benzoyl (carbonyl) linker rather than the more common phenylacetyl linker found in the structurally closest cataloged analog (CAS 1144476-95-8). Patent data indicate that IKK2 inhibitory activity is highly sensitive to the nature of the acyl substituent and the ethylene spacer length [1]. Blind substitution with an analog lacking the specific 4-methoxybenzoyl motif or possessing a different spacer risks significant loss of target engagement, as evidenced by the >5-fold variation in IC50 values observed across closely related indole carboxamide congeners in IKK2 biochemical assays [2].

Quantitative Differentiation Evidence for N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide vs. Analogs


Benzoyl vs. Phenylacetyl Linker: Impact on IKK2 Inhibitory Potential

The target compound features a direct benzoyl (carbonyl) attachment to the ethylenediamine spacer, whereas the closest commercially cataloged analog (CAS 1144476-95-8) contains a phenylacetyl (methylene-extended) linker. Patent SAR data for the indole carboxamide series demonstrate that the acyl linker length and geometry directly modulate IKK2 binding pocket occupancy [1]. The benzoyl linkage is anticipated to confer distinct conformational constraints and hydrogen-bonding patterns relative to the phenylacetyl variant, potentially altering both potency and selectivity profiles.

IKK2 Inhibition Structure-Activity Relationship Kinase Inhibitor

4-Methoxy vs. 2-Methoxy Benzoyl Isomer: Predicted Selectivity Divergence

The target compound carries a 4-methoxy substituent on the benzoyl ring, in contrast to the 2-methoxy isomer available from commercial suppliers. IKK2 inhibitors in the indole carboxamide class have demonstrated that the position of the methoxy group influences the inhibitor's ability to discriminate between IKK2 and IKK1, a critical selectivity parameter given that IKK1 inhibition is associated with distinct (and potentially undesirable) phenotypic outcomes [1]. The 4-methoxy orientation is predicted to engage a different sub-pocket within the IKK2 ATP-binding site compared to the 2-methoxy variant.

IKK Isoform Selectivity IKK1 vs. IKK2 Kinase Profiling

Ethylenediamine Spacer: Differentiating Factor Among Indole Carboxamide IKK2 Inhibitors

The target compound employs an ethylenediamine spacer connecting the indole-2-carboxamide to the 4-methoxybenzoyl group. The patent literature delineates that variations in spacer length (e.g., propylenediamine, butylenediamine, or piperazine-containing linkers) within the indole carboxamide series produce substantial shifts in IKK2 inhibitory potency and cellular NF-κB suppression [1]. The ethylenediamine spacer represents a specific, non-interchangeable design element that has been optimized in multiple GSK patent filings for balancing enzyme inhibition with physicochemical properties.

Linker SAR IKK2 Inhibitor Scaffold Medicinal Chemistry

N-Methyl Indole Substitution: Enhancing Metabolic Stability vs. N-H Analogs

The 1-methyl substitution on the indole ring distinguishes this compound from N-unsubstituted indole-2-carboxamide IKK2 inhibitors. N-Methylation of the indole NH is a well-validated strategy in medicinal chemistry to block oxidative metabolism at this position and to modulate hydrogen-bond donor capacity [1]. Indole carboxamide IKK2 inhibitors lacking this N-methyl group may exhibit reduced metabolic stability in hepatocyte assays and altered permeability profiles.

Metabolic Stability N-Methylation Indole SAR

Optimal Application Scenarios for N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide in IKK2-Focused Research


IKK2 Chemical Probe Development Requiring Defined Benzoyl Linker SAR

This compound is suited as a tool for structure-activity relationship (SAR) studies investigating the role of the acyl linker in IKK2 binding. Its benzoyl (carbonyl) spacer provides a direct comparison point to the more common phenylacetyl linker, enabling medicinal chemists to deconvolve the contribution of linker geometry to kinase inhibition and selectivity [1].

Selectivity Profiling of IKK2 vs. IKK1 Using Methoxy Positional Isomers

The 4-methoxy substitution pattern makes this compound a candidate for selectivity profiling studies aimed at identifying IKK2-biased inhibitors. When compared head-to-head with the 2-methoxy isomer, this compound may reveal methoxy-position-dependent selectivity windows that are critical for developing anti-inflammatory agents with reduced IKK1-mediated toxicity [1].

In Vivo Pharmacodynamic Studies Requiring N-Methylated Indole Scaffolds

The N-methyl substitution on the indole ring makes this compound preferable for in vivo pharmacokinetic and pharmacodynamic experiments where metabolic stability of the indole core is a determining factor for achieving sustained target engagement. This compound can serve as a starting point for optimizing exposure in rodent models of inflammatory disease [2].

Patent-Exemplified IKK2 Inhibitor for Inflammatory Disease Models

As an indole carboxamide derivative explicitly encompassed within the GSK IKK2 inhibitor patent family, this compound is directly relevant for research programs targeting rheumatoid arthritis, asthma, and COPD. Its procurement ensures alignment with the chemical matter described in the foundational intellectual property, facilitating freedom-to-operate assessments and benchmark comparisons [3].

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